N-(3,4-DIMETHOXY-BENZYLIDENE)-N'-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE
Overview
Description
N-(3,4-DIMETHOXY-BENZYLIDENE)-N’-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXY-BENZYLIDENE)-N’-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The general reaction can be represented as follows:
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Starting Materials
- 3,4-Dimethoxybenzaldehyde
- 4,6-Dimethyl-2-hydrazinopyrimidine
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Reaction Conditions
- Solvent: Ethanol or methanol
- Catalyst: Acidic catalyst such as acetic acid
- Temperature: Room temperature to reflux conditions
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Procedure
- Mix the aldehyde and hydrazine derivative in the solvent.
- Add the catalyst and stir the mixture at the desired temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, isolate the product by filtration or extraction, followed by purification using recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXY-BENZYLIDENE)-N’-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction can lead to the formation of hydrazine derivatives or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXY-BENZYLIDENE)-N’-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxybenzylidene)-N’-(2-pyridyl)hydrazine
- N-(3,4-Dimethoxybenzylidene)-N’-(4-methyl-2-pyridyl)hydrazine
- N-(3,4-Dimethoxybenzylidene)-N’-(4-chloro-2-pyridyl)hydrazine
Uniqueness
N-(3,4-DIMETHOXY-BENZYLIDENE)-N’-(4,6-DIMETHYL-1H-PYRIMIDIN-2-YLIDENE)-HYDRAZINE is unique due to the presence of both dimethoxybenzylidene and dimethylpyrimidinylidene moieties, which may confer distinct chemical and biological properties compared to other hydrazones.
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,6-dimethylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-7-11(2)18-15(17-10)19-16-9-12-5-6-13(20-3)14(8-12)21-4/h5-9H,1-4H3,(H,17,18,19)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPXWIWGXWCDLK-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC(=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC(=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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